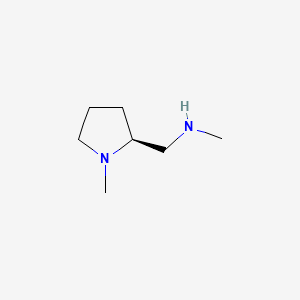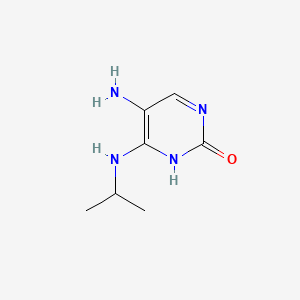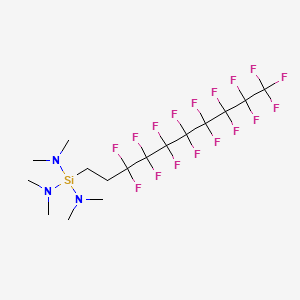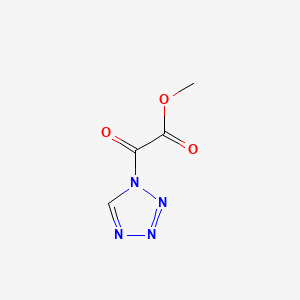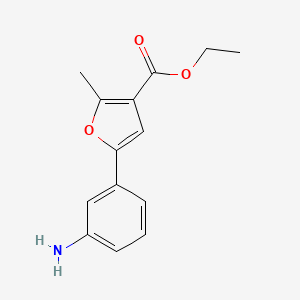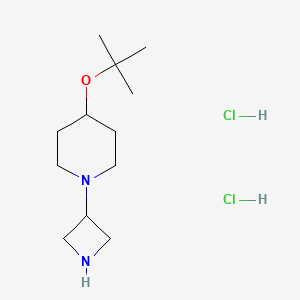
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the piperidine ring. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure the stability of intermediate compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)azetidine: This compound shares the azetidine ring but lacks the piperidine ring.
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride: This compound has a similar azetidine ring but a different substituent.
Uniqueness
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is unique due to its combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
178312-03-3 |
|---|---|
Molecular Formula |
C12H26Cl2N2O |
Molecular Weight |
285.253 |
IUPAC Name |
1-(azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(2,3)15-11-4-6-14(7-5-11)10-8-13-9-10;;/h10-11,13H,4-9H2,1-3H3;2*1H |
InChI Key |
KYEPLNDPVGUXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1CCN(CC1)C2CNC2.Cl.Cl |
Synonyms |
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



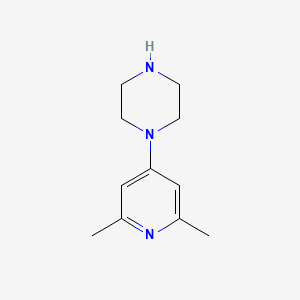
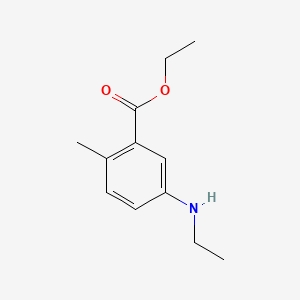
![6-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574332.png)
![Dimethyl 2-[di(propan-2-yl)amino]-5-ethoxyfuran-3,4-dicarboxylate](/img/structure/B574333.png)
